molecular formula C11H22O B2671185 2-(3-Methylbutyl)cyclohexan-1-ol CAS No. 351188-53-9

2-(3-Methylbutyl)cyclohexan-1-ol

Cat. No.: B2671185
CAS No.: 351188-53-9
M. Wt: 170.296
InChI Key: BUZQSNSPVVCNMW-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)cyclohexan-1-ol (CAS 351188-53-9) is a synthetic organic compound with the molecular formula C11H22O and a molecular weight of 170.29 g/mol . This compound is of significant interest in research and development, particularly for the fragrance and flavor industry, where it is utilized for its rose scent properties . It is investigated for use in the creation and enhancement of perfumes, cosmetic products such as lotions and creams, and functional consumer goods like detergents and fabric softeners . The compound is typically incorporated into fragrance oils and mixtures during the product development process. As a versatile ingredient, it serves as a key material for studying structure-activity relationships in olfaction and for developing novel scent profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZQSNSPVVCNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methylbutyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of phenol to produce cyclohexanol, followed by the alkylation of cyclohexanol with 3-methylbutyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic hydrogenation of phenol using a metal catalyst such as palladium or nickel. The resulting cyclohexanol is then subjected to alkylation with 3-methylbutyl bromide in the presence of a base. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(3-Methylbutyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 2-(3-Methylbutyl)cyclohexanone

    Reduction: 2-(3-Methylbutyl)cyclohexane

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used

Scientific Research Applications

Fragrance and Flavor Industry

Use in Perfumes and Flavors
The primary application of 2-(3-Methylbutyl)cyclohexan-1-ol is as a fragrance component in perfumes. Its pleasant scent profile enhances the olfactory appeal of cosmetic products. According to regulatory assessments, this compound is commonly used in formulations for personal care products, including perfumes and air fresheners .

Case Study: Fragrance Composition
A notable case study involved the formulation of a floral fragrance where this compound was utilized to replicate the scent of roses. The study demonstrated that this compound effectively contributed to the overall aroma profile while maintaining stability under various conditions .

Regulatory Considerations

Safety Assessments
Due to its widespread use, this compound has undergone extensive safety evaluations. The European Chemicals Agency (ECHA) has highlighted potential neurotoxic effects associated with inhalation exposure, necessitating careful regulatory oversight .

Table 1: Regulatory Status Overview

RegionRegulatory BodyStatus
European UnionECHAUnder REACH assessment
United StatesFDAGenerally recognized as safe
JapanJETROApproved for cosmetic use

Industrial Applications

Chemical Synthesis
Beyond its use in fragrances, this compound serves as an intermediate in the synthesis of other chemical compounds. Its versatility allows it to be employed in the production of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals .

Case Study: Synthesis of Derivatives
Research has indicated that this compound can be transformed into several derivatives that exhibit antimicrobial properties. A study demonstrated its effectiveness as a precursor for synthesizing novel antimicrobial agents that could be utilized in food preservation and medical applications .

Environmental Impact

The environmental impact of this compound is an area of ongoing research. Its potential for release into the environment through consumer products raises concerns about aquatic toxicity. Regulatory frameworks are being developed to assess and mitigate these risks .

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 2-(3-Methylbutyl)cyclohexan-1-ol with analogous cyclohexanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Substituent Type/Position Key References
This compound C₁₁H₂₂O 170.29 N/A 3-Methylbutyl (2-position)
1-Methylcyclohexanol C₇H₁₄O 114.19 79–80 Methyl (1-position)
2-(Pent-4-yn-1-yl)cyclohexan-1-ol C₁₁H₁₈O 166.26 N/A Pentynyl (2-position)
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol C₇H₁₅NO 129.20 N/A Aminomethyl (2-position)
α-Terpineol C₁₀H₁₈O 154.25 217–218 Methyl/isopropyl (cyclic)

Key Observations :

  • Molecular Weight: The 3-methylbutyl substituent in the target compound contributes to its higher molecular weight compared to simpler analogs like 1-Methylcyclohexanol.
  • Boiling Points: While direct data is unavailable for the target compound, the branched alkyl chain likely increases its boiling point relative to 1-Methylcyclohexanol (79–80°C) but reduces it compared to α-Terpineol (217–218°C), which has a rigid cyclic terpene structure .

Reactivity and Functional Group Influence

  • Secondary Alcohol Reactivity : As a secondary alcohol, this compound is less reactive toward oxidation than primary alcohols like 2-Methylpentan-1-ol (a primary alcohol), which readily forms aldehydes/ketones .
  • Steric Effects: The bulky 3-methylbutyl group may hinder nucleophilic attacks on the hydroxyl group, contrasting with less sterically hindered analogs like 1-Methylcyclohexanol .
  • Amino Derivatives: (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol exhibits enhanced solubility in aqueous media due to its polar aminomethyl group, unlike the hydrophobic alkyl-substituted target compound .

Biological Activity

2-(3-Methylbutyl)cyclohexan-1-ol is a cyclic alcohol with the chemical formula C11_{11}H22_{22}O. This compound has garnered interest in various fields, including pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its effects, mechanisms, and relevant case studies.

The compound features a cyclohexane ring substituted with a 3-methylbutyl group and a hydroxyl group. Its structure contributes to its unique interactions with biological systems.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study measured its ability to scavenge free radicals using the DPPH assay, revealing an IC50_{50} value of 35 µg/mL, suggesting moderate antioxidant activity compared to other known antioxidants .

2. Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 50 µg/mL, indicating its potential as a natural antimicrobial agent .

3. Cytotoxic Effects
Further investigations into the cytotoxic effects of this compound on cancer cell lines have demonstrated promising results. The compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50_{50} value of 20 µg/mL. This suggests potential applications in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The hydroxyl group in the compound may play a crucial role in neutralizing free radicals, thereby reducing oxidative stress.
  • Membrane Disruption: Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death.

Case Studies

StudyFindings
Plackal et al. (2014) Identified antioxidant and antiproliferative activities using bioassay-directed isolation techniques.
PubChem Database Summarized safety and toxicity profiles alongside biological activity data.
ResearchGate Publication Discussed transformation of pheromones related to similar compounds, highlighting potential applications in pest control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Methylbutyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate in hexane is a viable route for cyclohexanol derivatives. Reaction optimization should focus on catalyst loading (e.g., 1–5 mol%), solvent polarity, and temperature control (60–100°C) to maximize yield and selectivity . For continuous-flow synthesis, cloud-based automated systems can streamline parameter optimization (e.g., residence time, pressure) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology :

  • Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water gradient) .
  • Structural Confirmation : 1H/13C NMR to identify characteristic peaks (e.g., cyclohexanol -OH at δ 1.5–2.0 ppm; methylbutyl chain signals at δ 0.8–1.4 ppm). Compare with PubChem spectral data for analogous cyclohexanol derivatives .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodology : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation. Use chemical-resistant gloves (nitrile) and fume hoods during handling. Monitor airborne concentrations with real-time sensors to ensure compliance with occupational exposure limits .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted cyclohexanol derivatives be addressed?

  • Methodology : Employ directing groups (e.g., acetates) to guide functionalization at specific positions. For example, fluoro alcohols as reaction media enhance β-hydroxy sulfoxide formation from epoxides, leveraging hydrogen-bonding interactions . Computational modeling (DFT) can predict transition states to optimize regioselectivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cyclohexanol synthesis?

  • Methodology : Systematic screening of catalysts (e.g., PdCl2 vs. Mg(OAc)2) under identical conditions (solvent, temperature) to identify substrate-specific trends. Kinetic studies (e.g., rate constants, activation energy) can clarify discrepancies in literature data .

Q. How do stereochemical outcomes of this compound synthesis vary with chiral catalysts?

  • Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (as in ) confirms absolute configuration .

Q. What computational tools predict the biological activity of cyclohexanol derivatives?

  • Methodology : Molecular docking (AutoDock Vina) to simulate interactions with enzyme targets (e.g., cytochrome P450). QSAR models trained on PubChem bioactivity data (e.g., IC50 values) can prioritize derivatives for in vitro testing .

Data Analysis & Experimental Design

Q. How should researchers design experiments to analyze conflicting data on oxidation byproducts of cyclohexanol derivatives?

  • Methodology :

  • Oxidation Pathways : Compare products under controlled conditions (e.g., KMnO4 vs. CrO3). LC-MS/MS identifies minor byproducts (e.g., 3-methylidenehexanal vs. hexanoic acid derivatives) .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediates .

Q. What advanced techniques characterize the thermal stability of this compound?

  • Methodology : Thermogravimetric analysis (TGA) at 10°C/min under N2 to determine decomposition onset. Differential scanning calorimetry (DSC) identifies phase transitions. Compare with Safety Data Sheet guidelines for flammability risks .

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